molecular formula C13H16N2O B1607493 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde CAS No. 610275-03-1

1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde

Cat. No. B1607493
CAS RN: 610275-03-1
M. Wt: 216.28 g/mol
InChI Key: WEXPRFKZZPRCKY-UHFFFAOYSA-N
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Description

1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde is a chemical compound that has gained significant attention in scientific research in recent years. This compound is also known as MBBC and has been synthesized using various methods. The purpose of

Scientific Research Applications

Synthesis and Structural Analysis

  • The synthesis and structural analysis of related compounds have been explored, demonstrating the versatility of benzimidazole derivatives in chemical synthesis. For instance, a study on carbazole derivatives showed detailed crystallography and intermolecular interactions, highlighting the importance of structural analysis in understanding compound properties (Fun et al., 2009).

Catalytic Applications

  • Benzimidazole and its derivatives have been utilized as catalysts in chemical reactions. A notable example includes the use of ionic liquids containing benzimidazole units for the synthesis of 2-aryl benzimidazoles, offering an environmentally friendly and efficient method for producing these compounds (Saha et al., 2009).

Medicinal Chemistry and Antiproliferative Activity

  • Research into benzimidazole derivatives has also focused on their potential medicinal applications. A study reported the synthesis of novel benzimidazole derivatives with significant antiproliferative activity against cancer cell lines, demonstrating their potential as therapeutic agents (Ashok et al., 2020).

Photoluminescence Properties

  • Benzimidazole compounds have been investigated for their photoluminescent properties, with research showing how structural modifications can influence their photoluminescence. This has implications for their use in materials science and sensor applications (Li et al., 2019).

Green Synthesis Approaches

  • Efforts to develop greener synthesis methods for benzimidazole derivatives have been documented. One study describes an environmentally benign synthesis route for benzimidazoles from alcohols and aromatic diamines catalyzed by new Ru(II) complexes, highlighting the potential for sustainable chemical synthesis (Luo et al., 2017).

properties

IUPAC Name

1-(3-methylbutyl)benzimidazole-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c1-10(2)7-8-15-12-6-4-3-5-11(12)14-13(15)9-16/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXPRFKZZPRCKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=CC=CC=C2N=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80364238
Record name 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

610275-03-1
Record name 1-(3-Methylbutyl)-1H-benzimidazole-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=610275-03-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-methylbutyl)-1H-benzimidazole-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80364238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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